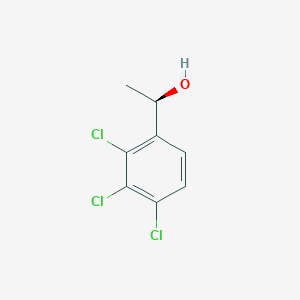
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2,3,4-trichlorobenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH) in polar solvents.
Major Products Formed
Oxidation: 2,3,4-trichlorobenzaldehyde, 2,3,4-trichlorobenzoic acid.
Reduction: 2,3,4-trichlorophenylethane.
Substitution: 2,3,4-trichloroaniline, 2,3,4-trichlorothiophenol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s structure is modified to enhance its pharmacological properties and reduce toxicity.
Industry
Industrially, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
- (1R)-1-(2,3,4-trichlorophenyl)ethan-1-thiol
- (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ether
Uniqueness
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, the alcohol group in this compound allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7Cl3O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
YNNJNUFAFGNMQI-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


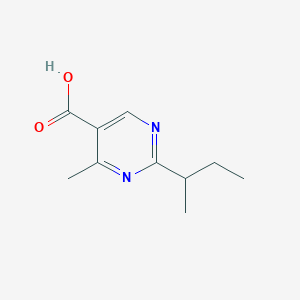
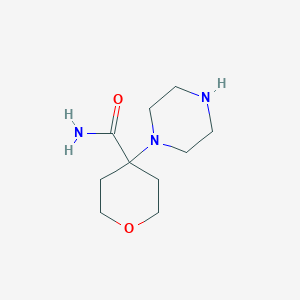
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde](/img/structure/B15255065.png)
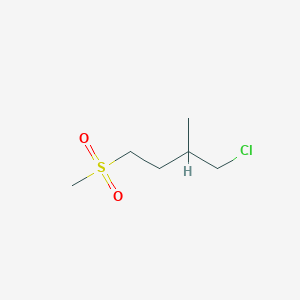
![4-[(2,5-difluorophenyl)methyl]-1H-imidazole](/img/structure/B15255089.png)
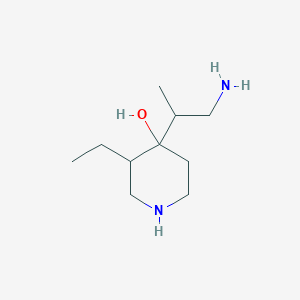

![4-[4-(Chloromethyl)phenyl]morpholine](/img/structure/B15255107.png)
![3-[(3-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15255122.png)
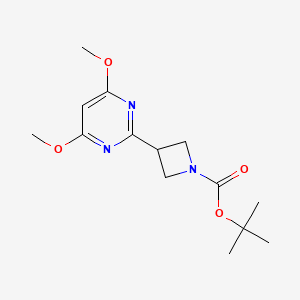
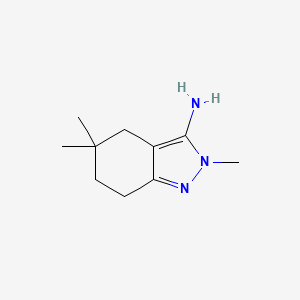
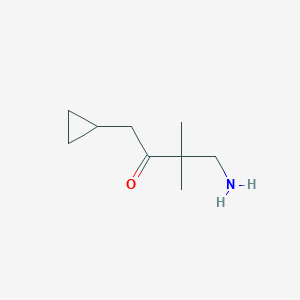

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B15255164.png)
